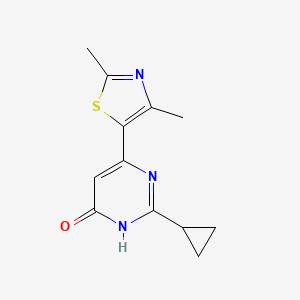

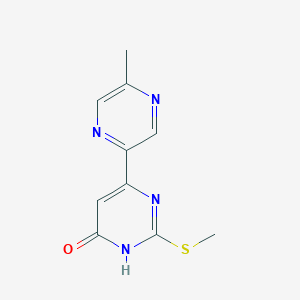

2-Cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol

説明

Synthesis Analysis

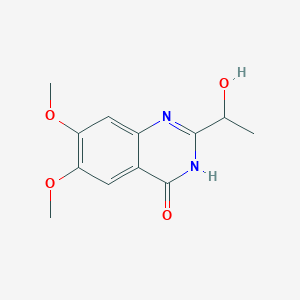

The synthesis of this compound involves initial optimization by catalog followed by iterative parallel synthesis guided by X-ray cocrystal structures . This process results in rapid potency improvements with minimal loss of ligand efficiency .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a cyclopropyl group, a pyrimidin-4-ol group, and a 2,4-dimethylthiazol-5-yl group. The molecular weight of the compound is 247.32 g/mol.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve a series of steps guided by X-ray cocrystal structures . The process results in rapid potency improvements with minimal loss of ligand efficiency .科学的研究の応用

Cyclin-Dependent Kinase Inhibitors

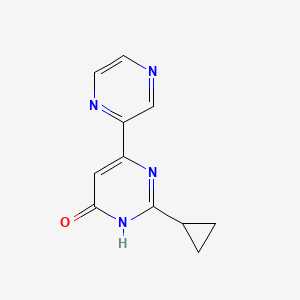

Research has identified derivatives of the pyrimidine class as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a critical protein for cell cycle regulation. These inhibitors exhibit low nanomolar potencies against CDK2 and have shown antiproliferative and proapoptotic effects, consistent with CDK2 and CDK9 inhibition in cellular models (Wang et al., 2004).

Antiproliferative Agents

Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Studies have found that certain compounds within this class can induce apoptotic cell death in treated cells, highlighting their potential as anticancer agents (Atapour-Mashhad et al., 2017).

Anticancer Activity and Mechanisms

Novel bis-pyrimidine based ligands have shown significant anticancer activity in non-small cell lung cancer (NSCLC) models through mechanisms involving the p53-dependent pathway. These compounds have demonstrated the ability to induce G0/G1 arrest, apoptosis, and inhibit cell migration and invasion (Bhatti et al., 2019).

Antimicrobial Activity

Derivatives of pyrimidines have been synthesized with significant antibacterial and antifungal activity. These compounds, which include tetrazoles and thieno[2,3-d]pyrimidines, offer a promising approach to developing new antimicrobial agents (Bhoge et al., 2021).

Antifungal Effects

Research into pyrimidine derivatives containing heterocyclic compounds has identified compounds with strong antifungal effects against significant types of fungi. These studies contribute to the understanding of pyrimidine's role in developing new antifungal agents (Jafar et al., 2017).

Insecticidal and Antibacterial Potential

Pyrimidine-linked heterocyclic compounds synthesized via microwave irradiation have shown potential for insecticidal and antibacterial applications. This research opens avenues for developing new agents to combat pests and microbial resistance (Deohate et al., 2020).

作用機序

Target of Action

The primary target of the compound 2-Cyclopropyl-6-(2,4-dimethylthiazol-5-yl)pyrimidin-4-ol is Phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .

Mode of Action

this compound interacts with its target, PDE10A, by binding to the active site of the enzyme . This binding inhibits the enzymatic activity of PDE10A, leading to an increase in the levels of cAMP and cGMP . The elevated levels of these cyclic nucleotides can then modulate the activity of various downstream effectors.

Biochemical Pathways

The inhibition of PDE10A by this compound affects multiple biochemical pathways. The increased levels of cAMP and cGMP can activate protein kinase A (PKA) and protein kinase G (PKG) respectively . These kinases can then phosphorylate a variety of target proteins, leading to changes in cellular functions such as gene expression, cell proliferation, and apoptosis .

Pharmacokinetics

It is known that the compound has a high binding affinity for pde10a, with a ki value of 82 pM . This suggests that the compound may have good bioavailability and can effectively reach its target in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the wide range of processes regulated by cAMP and cGMP. For instance, the compound can attenuate hyperlocomotor activity, which is a common symptom of certain neurological disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s binding to PDE10A and its subsequent effects . .

特性

IUPAC Name |

2-cyclopropyl-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-6-11(17-7(2)13-6)9-5-10(16)15-12(14-9)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZGBHUZGGRDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC(=O)NC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

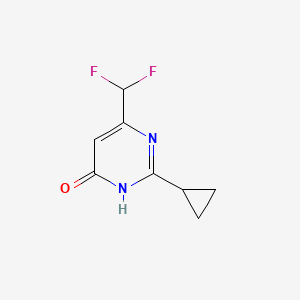

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

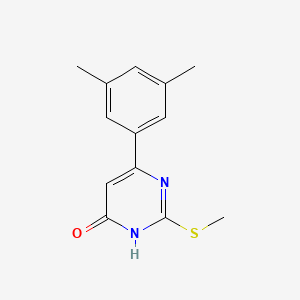

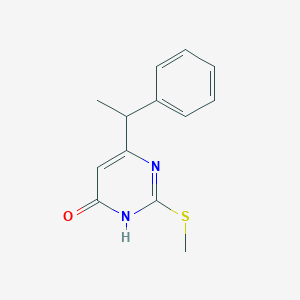

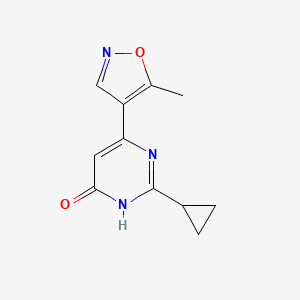

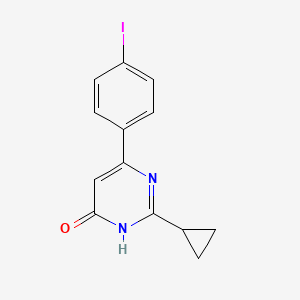

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol](/img/structure/B1487097.png)

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)